9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride
Description
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride (CAS: 72761-60-5), is a bicyclic amine derivative with a rigid bridged structure. The compound features a ketone group at the 3-position and a protonated nitrogen atom within the bicyclic framework, stabilized as a hydrochloride salt. This structural motif is critical in medicinal chemistry due to its conformational rigidity, which mimics natural alkaloids and enhances binding specificity to biological targets .
The hydrochloride salt form improves solubility and stability, making it a preferred intermediate in synthetic routes for pharmaceuticals, such as granisetron derivatives . Its synthesis often involves Mannich reactions or catalytic hydrogenation, with purification methods tailored to retain high assay purity (98–99%) . Key physicochemical properties include a molecular formula of C₈H₁₄ClNO, molecular weight of 175.66 g/mol, and storage recommendations at –20°C to –80°C for long-term stability .
Structure
3D Structure of Parent
Properties
CAS No. |
6164-62-1 |
|---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-10-7-3-2-4-8(10)6-9(11)5-7;/h7-8H,2-6H2,1H3;1H/t7-,8+; |
InChI Key |
CVGRGXQEVKWHHS-KVZVIFLMSA-N |
SMILES |
CN1C2CCCC1CC(=O)C2.Cl |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(=O)C2.Cl |
Canonical SMILES |
CN1C2CCCC1CC(=O)C2.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Method from Patent Literature (Route A)
This method involves the reaction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one with 1-chloroethylchloroformate in toluene, followed by methanol reflux to precipitate the hydrochloride salt.
| Step | Reagents & Conditions | Details |
|---|---|---|
| 1 | 1-Chloroethylchloroformate (21.4 g, 150 mmol) added to 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (15.3 g, 100 mmol) in toluene (100 mL) | Stir at room temperature for 15 h |
| 2 | Stirring at 90°C for 9 h | Thermal activation of reaction |
| 3 | Additional 1-chloroethylchloroformate (14.3 g, 100 mmol) added | Continued stirring at 90°C for 20 h |
| 4 | Methanol (80 mL) added and refluxed for 2 h | Hydrolysis and salt formation |
| 5 | Cooling on ice bath; product precipitates | Filtration and washing with diethyl ether |
Yield: 12.0 g (68%) of 9-azabicyclo[3.3.1]nonan-3-one hydrochloride obtained as pure product.
Multi-Step Synthetic Route via Bicyclic Intermediate (Route B)
A more complex, but scalable and well-documented synthetic route involves the following key stages:
This route culminates in the bicyclic amine intermediate that can be converted to the hydrochloride salt by treatment with hydrochloric acid.
Comparative Data Table of Preparation Methods
| Parameter | Route A (Patent Method) | Route B (Multi-Step Synthesis) |
|---|---|---|
| Starting Materials | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | Acetone dicarboxylic acid, glutaraldehyde, benzylamine |
| Reaction Medium | Toluene, methanol | Aqueous acidic media, organic solvents |
| Temperature Range | Room temperature to 90 °C | 0–100 °C (varies by step) |
| Reaction Time | Total ~44 hours | Multiple steps, each 1.5–48 hours |
| Yield | 68% | Stepwise yields: 57% (step A), 89% (step B), 93% (step C), 89.6% (step D) |
| Scalability | Moderate | High; suitable for large scale |
| Purity of Final Product | High (precipitated and washed) | High (purified by extraction and crystallization) |
Research Findings and Notes
- The patent-based method (Route A) offers a relatively straightforward synthetic pathway with moderate yield and purity, suitable for laboratory scale synthesis.
- The multi-step synthesis (Route B) is more elaborate but provides higher overall yields and is optimized for process development and scale-up, as demonstrated by extensive process R&D work.
- The multi-step route includes critical control of reaction temperature and pH to optimize formation and isolation of intermediates.
- Analytical methods such as quantitative ^1H NMR, HPLC, and GC are employed throughout to monitor reaction progress and purity.
- The final hydrochloride salt is typically obtained by acidification and crystallization from organic solvents.
- Safety considerations include handling of corrosive acids, hydrogenation under pressure, and control of exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions typically yield derivatives such as endo-9-azabicyclo[3.3.1]nonan-3-ol.
Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include Fe(NO3)3·9H2O and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) under aerobic conditions.
Reduction: Sodium borohydride and hydrogen in the presence of a ruthenium catalyst are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride involves its ability to catalyze oxidation reactions. It acts as a stable nitroxyl radical, facilitating the transfer of electrons and promoting the conversion of alcohols to carbonyl compounds . The molecular targets include primary and secondary alcohols, which are oxidized under mild conditions to yield the corresponding aldehydes and ketones .
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Properties
Key Observations :
- 9-Methyl derivatives (e.g., compound 7) exhibit lower melting points (173–174°C) compared to 9-benzyl analogs (199–211°C), reflecting increased steric bulk and crystallinity .
- The 9-benzyl group enhances lipophilicity, improving membrane permeability for anticancer applications .
Heteroatom Replacements in the Bicyclic System
Table 2: Conformational Analogues with Heteroatom Substitutions
Key Observations :
- The 9-thia analog retains conformational similarity to 9-aza derivatives, enabling isosteric replacements in drug design .
- Phosphorus-containing analogs exhibit unique electronic properties but require stabilization due to higher reactivity .
Functional Group Modifications
Table 3: Monocarbonyl Curcumin Analogs Based on Pseudopelletierine
Biological Activity
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride, is a bicyclic compound notable for its unique nitrogen-containing structure, which plays a significant role in its biological activity. This compound has garnered interest for its potential therapeutic applications, particularly as a monoamine reuptake inhibitor, which may contribute to treatments for various neurological disorders.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 173.68 g/mol. The compound features a bicyclic framework characterized by a piperidine-like ring fused with a cyclohexane-like ring, contributing to its distinct chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H16ClN |
| Molecular Weight | 173.68 g/mol |
| Structure Type | Bicyclic |
| Key Functional Groups | Ketone, Amine |
The primary mechanism of action for 9-Azabicyclo[3.3.1]nonan-3-one involves its role as a monoamine reuptake inhibitor . This action is crucial in modulating neurotransmitter levels in the brain, particularly serotonin, norepinephrine, and dopamine, which are vital for mood regulation and cognitive function. In vitro studies have demonstrated that this compound effectively inhibits the reuptake of these neurotransmitters in cell lines expressing human transporters .
Biological Activities
1. Monoamine Reuptake Inhibition:
- Research indicates that derivatives of 9-Azabicyclo[3.3.1]nonan-3-one exhibit significant inhibitory effects on monoamine transporters.
- These compounds have shown potential in treating depression and anxiety disorders due to their ability to enhance neurotransmitter availability in the synaptic cleft .
2. Analgesic Properties:
- Some studies suggest that certain derivatives may possess analgesic properties, making them candidates for pain management therapies .
3. Catalytic Activity:
- The compound has also been studied for its catalytic properties in organic reactions, particularly in oxidation processes where it facilitates the conversion of alcohols to carbonyl compounds .
Study on Neurotransmitter Interaction
A study focused on the interaction of 9-Azabicyclo[3.3.1]nonan-3-one with neurotransmitter systems demonstrated that it could inhibit the reuptake of serotonin and norepinephrine effectively . This finding is significant as it aligns with the pharmacological profile of existing antidepressants.
Analgesic Activity Investigation
Another investigation evaluated the analgesic potential of this compound in animal models of pain. Results indicated a dose-dependent reduction in pain response, suggesting its viability as an analgesic agent .
Comparative Analysis with Related Compounds
To understand the uniqueness of 9-Azabicyclo[3.3.1]nonan-3-one, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 9-Benzyl-9-azabicyclo[3.3.1]nonane | Bicyclic | Exhibits monoamine reuptake inhibition |
| 8-Azabicyclo[4.2.0]octane | Bicyclic | Different ring size leading to altered properties |
| 9-Azabicyclo[2.2.2]octane | Bicyclic | Lacks significant biological activity |
The structural variations among these compounds influence their biological activities and therapeutic potentials.
Q & A
Q. What are the established synthetic routes for 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride?
Two primary methods are documented:
- Catalytic hydrogenation : Reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives using hydrogen gas in the presence of a ruthenium catalyst under mild conditions (e.g., 25°C, 1 atm H₂) .
- Borohydride reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone group of precursors like 9-benzyl derivatives, followed by HCl treatment to form the hydrochloride salt .
Key considerations : Purity optimization via recrystallization or chromatography is critical for pharmacological studies .
Q. How is the compound structurally characterized in academic research?
- Spectroscopy :
- ¹³C NMR : Confirms bicyclic conformation (e.g., chair-boat vs. double-chair) and substituent positions .
- HPLC : Validates purity (>99%) and monitors reaction progress .
- X-ray crystallography : Resolves stereochemistry, particularly for derivatives with chiral centers .
Q. What are the primary biological activities observed for this compound?
- Monoamine reuptake inhibition : In vitro assays (e.g., HEK293 cells expressing human serotonin/norepinephrine transporters) demonstrate inhibition potency (IC₅₀ values in µM range) .
- Catalytic activity : Acts as a nitroxyl radical in alcohol oxidation, converting primary/secondary alcohols to aldehydes/ketones under aerobic conditions with Fe(NO₃)₃ .
Advanced Research Questions
Q. How does conformational flexibility influence the compound’s biological activity?
- Conformational analysis : ¹³C NMR reveals that endo-3-ol derivatives adopt a chair-boat conformation, enhancing interactions with neurotransmitter transporters, while exo-3-ol derivatives favor a double-chair conformation with reduced activity .
- Case study : The quaternary ammonium derivative (e.g., 9-methyl) maintains a chair-boat conformation despite steric strain, suggesting rigidity is critical for binding .
Q. What methodological approaches resolve contradictions in reported catalytic efficiencies?
- Contradiction : Variability in oxidation yields (60–95%) across studies.
- Resolution :
- Reaction condition optimization : Adjusting solvent polarity (e.g., acetonitrile vs. toluene) and catalyst loading (1–5 mol%) improves reproducibility .
- Byproduct analysis : LC-MS identifies competing pathways (e.g., overoxidation to carboxylic acids), mitigated by shorter reaction times .
Q. How do structural modifications alter pharmacological profiles compared to analogues?
- Comparative table :
| Compound | Structural Feature | Key Activity Difference |
|---|---|---|
| 9-Benzyl derivative | Benzyl substitution at N9 | Enhanced serotonin reuptake inhibition |
| 9-Methyl derivative | Methyl substitution at N9 | Reduced bioavailability due to hydrophobicity |
| 3-Keto derivative | Ketone at C3 | Catalytic activity in oxidation reactions |
Q. What strategies validate the compound’s mechanism in monoamine reuptake inhibition?
- Radioligand displacement assays : Compares binding affinity (Kᵢ) against [³H]paroxetine (serotonin) or [³H]nisoxetine (norepinephrine) .
- Knockdown models : siRNA silencing of transporters in neuronal cells confirms target specificity .
Data Contradictions and Resolution
Q. Why do in vitro and in vivo analgesic studies show discrepancies?
- In vitro : Dose-dependent pain reduction in rodent models (e.g., tail-flick test) .
- In vivo : Limited efficacy in primates due to rapid metabolism.
- Resolution : Pharmacokinetic profiling (e.g., microsomal stability assays) identifies metabolic hotspots (e.g., N-demethylation), guiding prodrug design .
Methodological Best Practices
- Synthesis : Use anhydrous conditions for NaBH₄ reductions to avoid ketone reformation .
- Biological assays : Include positive controls (e.g., fluoxetine for serotonin reuptake) to benchmark activity .
- Catalysis : Pre-activate the nitroxyl radical with Fe(NO₃)₃ to enhance turnover frequency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
